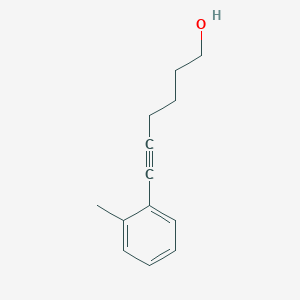

5-Hexyn-1-ol, 6-(2-methylphenyl)-

Description

Structural and Functional Significance of Aryl-Substituted Hexynols

Aryl-substituted hexynols are a class of organic compounds that possess both a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond) functionality, with an aromatic ring directly attached to the alkyne. This unique combination of functional groups within a six-carbon chain imparts a rich chemical reactivity and structural versatility. The alcohol group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and intermolecular interactions. beilstein-journals.org The aryl-substituted alkyne, on the other hand, is a rigid, linear moiety that can participate in a wide array of chemical transformations, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. fastercapital.comnumberanalytics.com The presence of the 2-methylphenyl group in the specific case of 5-Hexyn-1-ol (B123273), 6-(2-methylphenyl)- introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of its reactions.

Current Research Landscape Pertaining to Alkyne-Alcohol Architectures

The study of molecules containing both alkyne and alcohol functionalities, known as alkynols, is a vibrant area of research in organic chemistry. These architectures are recognized as valuable building blocks in the synthesis of complex natural products and medicinally relevant compounds. nih.gov Alkynes are known to be present in a number of human therapeutics and are explored for their bioorthogonal reactivity. wm.eduresearchgate.net Current research often focuses on the development of new catalytic methods for the selective functionalization of the alkyne or alcohol group. acs.org For instance, the alkyne can be transformed into various functional groups, while the alcohol can be used as a directing group to control the stereochemical outcome of reactions on the alkyne. The interplay between these two functional groups allows for the construction of intricate molecular frameworks with high precision.

A plausible synthetic route to 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves the Sonogashira coupling reaction. organic-chemistry.orgnih.govlibretexts.org This well-established palladium-catalyzed cross-coupling reaction joins a terminal alkyne, in this case, 5-hexyn-1-ol, with an aryl halide, such as 2-iodotoluene (B57078). organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

Proposed Synthesis via Sonogashira Coupling:

HC≡C(CH₂)₄OH + I-C₆H₄-CH₃ ---[Pd(PPh₃)₄, CuI, Et₃N]--> CH₃-C₆H₄-C≡C(CH₂)₄OH

5-Hexyn-1-ol + 2-Iodotoluene → 5-Hexyn-1-ol, 6-(2-methylphenyl)-

The mechanism of the Sonogashira coupling involves a catalytic cycle with palladium(0) and palladium(II) intermediates, as well as a copper acetylide species. youtube.com

Hypothesized Utility of 5-Hexyn-1-ol, 6-(2-methylphenyl)- as a Molecular Synthon

A molecular synthon is a conceptual unit within a molecule that can be formed and/or reacted in a way that leads to the formation of a desired product. 5-Hexyn-1-ol, 6-(2-methylphenyl)- possesses two key reactive sites, the alkyne and the alcohol, making it a versatile synthon for the synthesis of more complex molecules. nih.gov The terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles to form new carbon-carbon bonds. libretexts.org Alternatively, the alkyne can undergo electrophilic addition reactions and cycloadditions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a good leaving group for substitution reactions. The bifunctional nature of this molecule allows for sequential or one-pot multi-component reactions, providing efficient pathways to diverse chemical structures. libretexts.org

Overview of Research Trajectories for This Compound Class

The research trajectories for aryl-substituted alkynols are multifaceted and continue to expand. A significant area of focus is their application in medicinal chemistry, where the rigid alkyne linker can be used to position pharmacophores in a specific orientation for optimal interaction with biological targets. nih.gov The development of new catalytic methods that allow for the stereoselective and regioselective functionalization of these molecules is another active area of research. researchgate.net Furthermore, the unique electronic and photophysical properties of aryl-alkyne systems are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular wires. nih.gov The continued exploration of the reactivity and applications of compounds like 5-Hexyn-1-ol, 6-(2-methylphenyl)- is expected to lead to the discovery of new synthetic methodologies and novel functional molecules.

Data Tables

Table 1: Physical and Spectroscopic Properties of 5-Hexyn-1-ol and Hypothesized Data for 5-Hexyn-1-ol, 6-(2-methylphenyl)-

| Property | 5-Hexyn-1-ol | 5-Hexyn-1-ol, 6-(2-methylphenyl)- (Hypothesized) |

| Molecular Formula | C₆H₁₀O | C₁₃H₁₆O |

| Molecular Weight | 98.14 g/mol chemicalbook.com | 188.27 g/mol |

| Appearance | Clear pale yellow liquid guidechem.com | Colorless to pale yellow oil |

| Boiling Point | 73-75 °C / 15 mmHg | Higher than 5-hexyn-1-ol |

| 1H NMR (CDCl₃, δ) | ~3.6 (t, 2H, CH₂OH), ~2.2 (td, 2H, CH₂C≡CH), ~1.9 (t, 1H, C≡CH), ~1.6 (m, 4H, CH₂CH₂) chemicalbook.comspectrabase.com | ~7.3-7.1 (m, 4H, Ar-H), ~3.7 (t, 2H, CH₂OH), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (t, 2H, CH₂C≡C), ~1.7 (m, 4H, CH₂CH₂) |

| 13C NMR (CDCl₃, δ) | ~84 (C≡CH), ~68 (C≡CH), ~62 (CH₂OH), ~31, ~24, ~18 (aliphatic CH₂) | ~140 (Ar-C-CH₃), ~132-125 (Ar-CH), ~92 (Ar-C≡C), ~80 (C≡C-CH₂), ~62 (CH₂OH), ~32, ~25, ~20 (aliphatic CH₂), ~21 (Ar-CH₃) |

| IR (cm⁻¹) | ~3300 (O-H, broad), ~3300 (C≡C-H, sharp), ~2120 (C≡C, weak), ~2940 (C-H, sp³) libretexts.org | ~3350 (O-H, broad), ~2940 (C-H, sp³), ~2230 (C≡C, weak), ~1600, 1490 (C=C, aromatic) |

Note: The hypothesized data for 5-Hexyn-1-ol, 6-(2-methylphenyl)- is based on the known spectral data for 5-hexyn-1-ol and the expected chemical shifts for a 2-methylphenyl group attached to an alkyne. Actual experimental values may vary.

Properties

CAS No. |

748770-65-2 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-(2-methylphenyl)hex-5-yn-1-ol |

InChI |

InChI=1S/C13H16O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10,14H,2-3,7,11H2,1H3 |

InChI Key |

GIOGDKLOLITSOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C#CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexyn 1 Ol, 6 2 Methylphenyl and Analogous Structures

Strategic Considerations in Retrosynthesis for Aryl-Alkynyl-Alcohol Frameworks

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For a molecule like 5-Hexyn-1-ol (B123273), 6-(2-methylphenyl)-, the key disconnections involve the C(sp)-C(sp2) bond between the alkyne and the aryl ring, and the C-C bonds of the hexynol (B8569683) backbone.

A primary retrosynthetic disconnection breaks the bond between the terminal alkyne and the aromatic ring. This leads to two key synthons: a (2-methylphenyl) cation or an equivalent electrophilic species, and a 5-hexyn-1-ol anion or a corresponding nucleophilic partner. This disconnection points towards cross-coupling reactions as a forward synthetic strategy.

Another approach involves disconnecting the hexynol chain itself. For instance, a disconnection could be made between C4 and C5, suggesting a route involving the alkylation of a smaller acetylenic fragment with a four-carbon electrophile containing a protected hydroxyl group.

Functional group interconversion (FGI) is also a critical consideration. fiveable.meimperial.ac.uk The terminal alkyne and the primary alcohol are key functional groups that can be introduced or modified at various stages of the synthesis. For example, the alcohol could be carried through the synthesis in a protected form to avoid interference with reactions at the alkyne terminus.

Direct Synthetic Routes to 5-Hexyn-1-ol, 6-(2-methylphenyl)-

The direct synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)- can be achieved through several reliable methods, primarily involving the formation of the C(sp)-C(sp2) bond.

5-Hexyn-1-ol is a readily available starting material that serves as an excellent precursor in cross-coupling reactions. jaydevchemicals.comsigmaaldrich.comguidechem.com

The Sonogashira coupling is a powerful and widely used method for the formation of C(sp)-C(sp2) bonds. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

For the synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, 5-hexyn-1-ol would be reacted with a (2-methylphenyl)halide, such as 2-iodotoluene (B57078) or 2-bromotoluene. The general reaction scheme is as follows:

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room temperature to mild heating |

The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a preferred method for this transformation.

While palladium is the most common catalyst, other transition metals can also effectively catalyze the coupling of terminal alkynes with aryl halides. uwindsor.ca Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a viable alternative. nih.gov These reactions often employ different ligand systems and may offer advantages in terms of cost or reactivity with specific substrates. Gold and other metals have also been explored for similar transformations.

An alternative to using a pre-formed hexynol is to introduce the aryl group via alkynylation of a suitable aromatic precursor. This can be achieved through several methods, including the use of organometallic reagents.

One such strategy involves the reaction of an organometallic derivative of 2-methylbenzene, such as a Grignard reagent (2-methylphenylmagnesium bromide), with a halo-alkyne derivative of the protected alcohol. For example:

(where P is a protecting group)

This approach requires careful control of reaction conditions to avoid side reactions.

Functional group interconversions (FGIs) are essential for synthesizing the target molecule, especially when direct coupling methods are not feasible or when protecting groups are necessary. fiveable.mesolubilityofthings.comvanderbilt.edu

For instance, the synthesis could commence with a different functional group that is later converted to the primary alcohol. An example would be the coupling of 6-bromo-1-(2-methylphenyl)hexyne with a source of hydroxide (B78521) to install the alcohol functionality via nucleophilic substitution.

Alternatively, the alkyne could be formed from an alkene precursor through bromination and subsequent double dehydrobromination. The starting alkene could be synthesized via a Wittig reaction between a suitable phosphonium (B103445) ylide and an aldehyde.

Another FGI strategy could involve starting with a carboxylic acid or ester derivative of the hexynyl chain. This group could then be reduced to the primary alcohol at a later stage in the synthesis. For example, methyl 6-(2-methylphenyl)hex-5-ynoate could be reduced using a reagent like lithium aluminum hydride (LiAlH₄) to yield the desired alcohol.

Table 2: Key Functional Group Interconversions in Aryl-Alkynyl-Alcohol Synthesis

| Transformation | Reagents |

| Alcohol to Alkyl Halide | PBr₃, SOCl₂ |

| Alkyl Halide to Alcohol | NaOH, H₂O |

| Carboxylic Ester to Alcohol | LiAlH₄, DIBAL-H |

| Alkene to Alkyne | Br₂, then NaNH₂ |

| Terminal Alkyne to Ketone | H₂O, H₂SO₄, HgSO₄ |

These interconversions provide flexibility in the synthetic design, allowing for the strategic introduction and modification of functional groups to achieve the final target molecule.

Cross-Coupling Reactions Utilizing 5-Hexyn-1-ol as a Precursor

Stereoselective and Regioselective Synthesis of Aryl-Alkynyl-Alcohols

The controlled synthesis of specific isomers of aryl-alkynyl-alcohols is paramount. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the control of where a chemical reaction occurs on a molecule.

One prominent method for achieving high levels of both regio- and stereoselectivity in the synthesis of aryl-alkynyl-alcohols is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The regioselectivity is inherently high as the coupling occurs specifically at the carbon-halogen bond of the aryl halide and the sp-hybridized carbon-hydrogen bond of the alkyne.

Recent research has focused on the development of chiral ligands for the palladium catalyst to induce enantioselectivity, leading to the formation of a specific enantiomer of the alcohol. For instance, the use of chiral phosphine (B1218219) ligands can create a chiral environment around the palladium center, influencing the stereochemical outcome of the reaction.

Another powerful technique is the asymmetric addition of alkynyl nucleophiles to aldehydes or ketones. This can be achieved using chiral catalysts, such as those derived from amino alcohols, to deliver the alkynyl group to one face of the carbonyl, resulting in a high enantiomeric excess of the desired alcohol. For example, the addition of an alkynylzinc reagent, prepared in situ from the terminal alkyne and diethylzinc, to an aldehyde in the presence of a chiral ligand like (+)-N-methylephedrine can produce chiral propargyl alcohols with high enantioselectivity.

Furthermore, kinetic resolution of racemic mixtures of aryl-alkynyl-alcohols offers another pathway to obtaining enantiomerically pure compounds. This process involves the selective reaction of one enantiomer in the racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched.

| Method | Description | Selectivity | Key Reagents/Catalysts |

| Asymmetric Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl halide using a chiral ligand. | High Regio- and Stereoselectivity | Palladium catalyst, Copper(I) co-catalyst, Chiral phosphine ligands |

| Asymmetric Alkynylation of Carbonyls | Addition of an alkynyl nucleophile to an aldehyde or ketone using a chiral catalyst. | High Enantioselectivity | Alkynylzinc reagents, Chiral amino alcohol ligands (e.g., (+)-N-methylephedrine) |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | High Enantiomeric Excess | Chiral reagents or catalysts |

Emerging Techniques in Sustainable Organic Synthesis for Alkyne-Alcohols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like alkyne-alcohols to minimize environmental impact. These emerging techniques focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One significant advancement is the development of catalyst systems that can operate in greener solvents, such as water or ionic liquids, instead of volatile organic compounds (VOCs). For the Sonogashira coupling, water-soluble palladium catalysts, often stabilized by hydrophilic ligands, have been developed, allowing the reaction to be performed in aqueous media. This not only reduces the reliance on hazardous solvents but can also simplify product purification.

Photoredox catalysis is another emerging area with high potential for the sustainable synthesis of alkyne-alcohols. These reactions utilize visible light to drive chemical transformations, often under mild conditions and without the need for stoichiometric reagents. For instance, light-mediated protocols for the coupling of alkynes with aryl halides are being explored, which could offer a more energy-efficient alternative to traditional palladium-catalyzed methods.

Furthermore, the use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium is a key focus of sustainable synthesis. While palladium is highly effective, its cost and toxicity are concerns. Researchers are actively developing iron and copper-based catalysts that can mediate similar cross-coupling reactions to form the carbon-carbon bond in aryl-alkynyl-alcohols, thereby providing a more sustainable and economical approach.

Another sustainable strategy is the concept of atom economy, which aims to maximize the incorporation of all materials used in the synthesis into the final product. Reactions like the direct C-H alkynylation of arenes with terminal alkynes are being investigated. This approach avoids the pre-functionalization of the aryl component (i.e., creating an aryl halide), thus reducing the number of synthetic steps and the amount of waste generated.

| Technique | Principle | Sustainability Benefit | Example Application |

| Green Solvents | Utilizing environmentally benign solvents like water or ionic liquids. | Reduced use of volatile organic compounds (VOCs). | Sonogashira coupling in aqueous media. |

| Photoredox Catalysis | Using visible light to drive chemical reactions. | Energy efficiency, mild reaction conditions. | Light-mediated coupling of alkynes and aryl halides. |

| Earth-Abundant Metal Catalysis | Employing catalysts based on metals like iron or copper instead of precious metals. | Reduced cost and toxicity. | Iron-catalyzed cross-coupling reactions. |

| C-H Alkynylation | Directly coupling a C-H bond with an alkyne, avoiding pre-functionalization. | Improved atom economy, reduced waste. | Direct synthesis of aryl-alkynes from arenes. |

Mechanistic Elucidations of Reactivity for 5 Hexyn 1 Ol, 6 2 Methylphenyl

Electrophilic and Nucleophilic Activation of Alkyne and Hydroxyl Moieties

The chemical behavior of 5-Hexyn-1-ol (B123273), 6-(2-methylphenyl)- is dictated by the electrophilic and nucleophilic nature of its constituent functional groups: the terminal alkyne and the primary hydroxyl group.

The alkyne moiety can act as a nucleophile, particularly in its deprotonated form (acetylide anion), or as an electrophile when activated by a metal catalyst. Terminal alkynes are notably more acidic than other hydrocarbons, and deprotonation with a strong base, such as sodium amide, yields a highly nucleophilic acetylide anion. libretexts.org This anion can participate in nucleophilic substitution and addition reactions, for instance, with alkyl halides or carbonyl compounds. libretexts.org Conversely, the π-system of the alkyne is electron-rich and can be attacked by electrophiles. chemistrysteps.com However, electrophilic additions to alkynes are generally slower than to alkenes, a phenomenon attributed to the higher energy of the resulting vinyl cation intermediate. libretexts.org The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing the most hydrogen atoms. chemistrysteps.comlibretexts.org

The hydroxyl group possesses both nucleophilic and electrophilic character. The lone pairs on the oxygen atom make it a potent nucleophile, capable of attacking electrophilic centers. This is a common feature in reactions like etherification or esterification. Conversely, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which is a good leaving group, thus rendering the adjacent carbon atom electrophilic. The hydroxyl group can also facilitate reactions by acting as a proton shuttle or by forming hydrogen bonds with reagents. nih.govacs.org

In the context of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, the proximity of the hydroxyl and alkyne groups allows for intramolecular interactions that can influence reactivity. For instance, the hydroxyl group can act as an internal nucleophile, attacking the alkyne activated by a metal catalyst, leading to cyclization reactions.

Catalytic Pathways in Transformations of Alkyne-Alcohols

The transformation of alkyne-alcohols like 5-Hexyn-1-ol, 6-(2-methylphenyl)- is often facilitated by transition metal catalysts, which can activate the alkyne and/or alcohol functionalities and steer the reaction towards specific products. Gold, palladium, copper, and iron catalysts have all been employed in various transformations of alkyne-alcohols, each exhibiting unique catalytic pathways.

Gold-Catalyzed Hydrofunctionalizations and Cyclizations

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their ability to activate alkynes towards nucleophilic attack due to their soft Lewis acidic nature. nih.govnih.gov In the case of alkynols, this activation can lead to a variety of hydrofunctionalization and cyclization reactions.

Hydrofunctionalization involves the addition of a nucleophile (like water or an alcohol) across the triple bond. For terminal alkynes, this typically follows Markovnikov regioselectivity, leading to the formation of methyl ketones after tautomerization of the enol intermediate. mdpi.com The general mechanism for gold-catalyzed hydrofunctionalization involves the coordination of the alkyne to the cationic gold center, which makes it more susceptible to nucleophilic attack. mdpi.com

Cyclization of alkynols is a powerful method for the synthesis of heterocyclic compounds. nih.govmdpi.com The hydroxyl group can act as an intramolecular nucleophile, attacking the gold-activated alkyne. The regioselectivity of the cyclization (exo vs. endo) is influenced by factors such as the length of the tether connecting the alkyne and the alcohol, as well as the substitution pattern of the alkyne. For a molecule like 5-Hexyn-1-ol, 6-(2-methylphenyl)-, a 6-exo-dig cyclization would be favored, leading to the formation of a six-membered ring.

A proposed mechanism for the gold-catalyzed cyclization of an alkynol is depicted below:

Coordination of the alkyne to the gold catalyst.

Intramolecular nucleophilic attack by the hydroxyl group.

Protodeauration to release the product and regenerate the gold catalyst.

It has been observed that the steric environment around the gold catalyst can play a crucial role in the efficiency of such reactions. rsc.org

Palladium-Catalyzed Alkoxycarbonylations and Carbothiolations

Palladium catalysts are versatile tools for the functionalization of alkynes, including alkoxycarbonylation and carbothiolation reactions.

Alkoxycarbonylation is a process where an alkyne reacts with an alcohol and carbon monoxide to form an α,β-unsaturated ester. researchgate.netrsc.org This reaction is typically catalyzed by a palladium(II) species in the presence of a phosphine (B1218219) ligand. researchgate.net The regioselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions. researchgate.netrsc.org The catalytic cycle is thought to involve the formation of a palladium-hydride species, which then undergoes migratory insertion with the alkyne and carbon monoxide.

A representative table summarizing palladium-catalyzed reactions of terminal alkynes is provided below:

| Reaction | Catalyst System | Product Type | Reference |

| Alkoxycarbonylation | Pd(OAc)₂ / Phosphine Ligand | α,β-Unsaturated Ester | researchgate.net |

| Aminocarbonylation | Pd(II) / Ligand | α,β-Unsaturated Amide | researchgate.net |

| Hydrocarbonylation | Pd(0) / Hydrosilane | α,β-Unsaturated Thioester/Amide | rsc.org |

Copper-Mediated Reactions Involving Alcohols and Alkynes

Copper catalysts offer a cost-effective and efficient alternative for various transformations of alkynes and alcohols. researchgate.net These reactions often proceed through different mechanisms compared to their gold and palladium counterparts.

Copper-catalyzed reactions of terminal alkynes often involve the formation of a copper acetylide intermediate. rsc.org This species can then undergo a variety of coupling and addition reactions. For example, copper can catalyze the coupling of terminal alkynes with alkyl halides or triflates. rsc.orgacs.orgrsc.org

In the context of alkynols, copper catalysts can promote cyclization reactions. nih.govrsc.orgacs.org These reactions can be influenced by the presence of other reagents and the reaction conditions. For instance, some copper-catalyzed cyclizations may proceed through a radical pathway.

A notable application of copper catalysis is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not directly involving the hydroxyl group, it is a significant reaction of terminal alkynes. However, under certain conditions, side reactions such as homo-coupling of the alkyne can occur. nih.gov

Iron-Catalyzed Additions

Iron, being an earth-abundant and low-cost metal, has gained increasing attention as a catalyst for organic transformations. researchgate.netacs.orgacs.org Iron catalysts have been shown to be effective in various addition reactions to alkynes.

For instance, iron can catalyze the addition of acid chlorides to alkynes, affording β-chloro-α,β-unsaturated ketones. rsc.org The proposed mechanism involves the activation of the acid chloride by a Lewis acidic iron species. Iron has also been used to catalyze the alkylzincation of terminal alkynes, providing access to functionalized alkenylzinc reagents. acs.org Furthermore, iron-catalyzed cycloaddition reactions of alkynes with alkynenitriles have been developed for the synthesis of pyridines. nih.gov

Iron-catalyzed hydrofunctionalization reactions of alkynes are also an emerging area of research, with potential for hydroamination, hydroalkoxylation, and other transformations. researchgate.netacs.org The development of suitable chiral ligands for iron catalysts is a key aspect in achieving enantioselective hydrofunctionalization reactions. acs.org

Radical Intermediates and Single Electron Transfer Processes

In addition to the two-electron pathways commonly observed in metal catalysis, reactions involving 5-Hexyn-1-ol, 6-(2-methylphenyl)- can also proceed through radical intermediates generated via single electron transfer (SET) processes.

Radical cyclizations are powerful reactions for forming cyclic structures. wikipedia.org In the case of a 5-hexenyl radical, a rapid and selective 5-exo cyclization is typically observed. wikipedia.org For a molecule like 5-Hexyn-1-ol, 6-(2-methylphenyl)-, a radical can be generated at various positions, leading to different cyclization products. For example, a radical generated on the oxygen of the hydroxyl group could potentially initiate a cyclization cascade.

SET processes can be initiated by various means, including photoredox catalysis or by certain transition metal catalysts. For instance, some copper-catalyzed reactions are proposed to involve the generation of a vinyl radical intermediate through a SET process. acs.org Similarly, iron catalysts can participate in SET processes, leading to the formation of radical intermediates that can undergo further reactions. nih.gov

The formation of radical cations from electron-rich olefins or alkynes upon oxidation can also trigger cyclization reactions. nih.gov The resulting radical intermediate can then be trapped by a nucleophile. In the case of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, the hydroxyl group could serve as an internal nucleophile to trap such a radical cation.

The interplay between radical and polar pathways can be complex and is often dependent on the specific reaction conditions and the nature of the catalyst and substrates involved. acs.org

Investigation of Competing Reaction Pathways and Selectivity Control

The reactivity of 5-Hexyn-1-ol, 6-(2-methylphenyl)- is governed by the interplay of its two primary functional groups: the terminal alkyne and the primary alcohol. This arrangement allows for a variety of potential reaction pathways, both intramolecular and intermolecular. The substitution on the aryl ring, specifically the ortho-methyl group, can also exert steric and electronic effects that influence the selectivity of these transformations. The investigation into these competing pathways is crucial for directing the synthesis towards a desired product.

The primary competition exists between intramolecular cyclization, where the molecule reacts with itself, and intermolecular reactions, where it reacts with other molecules of itself or other reagents in the reaction mixture. The outcome of this competition is highly dependent on the reaction conditions, particularly the choice of catalyst and the concentration of the substrate.

Intramolecular Cyclization Pathways

Intramolecular cyclization of 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves the nucleophilic attack of the hydroxyl group onto the alkyne, which is typically activated by a metal catalyst. This process can lead to the formation of different-sized rings, primarily through two distinct modes of cyclization: exo- and endo-cyclization.

6-exo-dig Cyclization: This pathway involves the attack of the oxygen atom on the internal carbon of the alkyne, leading to the formation of a six-membered ring, a tetrahydropyran (B127337) derivative. This is often the favored pathway for the cyclization of hexynols.

7-endo-dig Cyclization: In this less common pathway, the oxygen atom attacks the terminal carbon of the alkyne, which would result in a seven-membered ring.

The selectivity between these two pathways is influenced by a number of factors, including the nature of the catalyst. Gold and silver catalysts, for instance, are known to promote the cyclization of alkynols. The choice of catalyst and ligands can influence the regioselectivity of the nucleophilic attack on the activated alkyne.

In a hypothetical study, the influence of different catalysts on the cyclization of 5-Hexyn-1-ol, 6-(2-methylphenyl)- could be investigated, with results potentially resembling those in Table 3.4.1.

Table 3.4.1: Hypothetical Catalyst Screen for Intramolecular Cyclization This table is illustrative and based on general principles of alkyne chemistry.

| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Product Ratio (6-exo : 7-endo) |

| 1 | AuCl3 | Dioxane | 80 | 95 : 5 |

| 2 | AgOTf | Toluene | 80 | 85 : 15 |

| 3 | PtCl2 | Acetonitrile | 80 | 70 : 30 |

| 4 | Pd(OAc)2 | DMF | 100 | 50 : 50 |

The data in this illustrative table suggests that gold-based catalysts could offer high selectivity for the 6-exo-dig product. The ortho-methyl group on the phenyl ring may also play a role in directing the cyclization, potentially through steric hindrance that favors one transition state over another.

Other Potential Reaction Pathways

Beyond simple cyclization and intermolecular reactions, other transformations could potentially occur, further complicating the reactivity profile of 5-Hexyn-1-ol, 6-(2-methylphenyl)-. These include:

Rearrangements: Under certain catalytic conditions, particularly with transition metals, skeletal rearrangements of the initial cyclization products or intermediates can occur.

Oxidation/Reduction: The alcohol or alkyne functionality could be susceptible to oxidation or reduction depending on the reagents and conditions employed, leading to a different set of products. For instance, some reaction conditions might lead to the formation of an enone.

Radical Pathways: Radical cyclizations could also be a competing pathway, potentially initiated by certain catalysts or additives. researchgate.net

The selectivity for a specific pathway over these alternatives is a fine balance of catalyst choice, reaction conditions, and potential directing effects from the substituents on the molecule. The ortho-methyl group, for example, could influence the electronic properties of the arylalkyne, which in turn can affect the energetics of different reaction pathways.

Advanced Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure and Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Hexyn-1-ol (B123273), 6-(2-methylphenyl)-, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting reactivity, as electron-rich areas are susceptible to electrophilic attack and electron-poor areas to nucleophilic attack.

Furthermore, conformational analysis using quantum chemistry would identify the most stable three-dimensional arrangements of the atoms. By rotating the single bonds in the hexyn-1-ol chain and the bond connecting the phenyl group, a landscape of different conformers would be generated. The energy of each conformer would be calculated to determine the global minimum energy structure, which is the most likely conformation the molecule will adopt.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the step-by-step process of chemical reactions. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that illustrates the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES shows all possible geometric arrangements and their corresponding energies. libretexts.org The reaction path represents the lowest energy route from reactants to products, navigating through valleys and passing over saddle points (transition states). smu.edulibretexts.org Mapping the PES for a reaction of 5-Hexyn-1-ol, 6-(2-methylphenyl)- would offer a complete picture of the reaction landscape, potentially revealing alternative pathways or intermediate structures that are not experimentally observable. libretexts.org

Molecular Dynamics Simulations for Mechanistic Insights and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, would involve placing the molecule in a simulated box, often filled with solvent molecules like water or an organic solvent, and then calculating the forces between all atoms to simulate their motion.

These simulations provide powerful insights into how the molecule behaves in a realistic environment. They can show how the flexible alkyl chain of the molecule folds and moves, and how the surrounding solvent molecules interact with the hydroxyl and alkyne functional groups. This is crucial for understanding reaction mechanisms in solution, as solvent molecules can stabilize or destabilize reactants, products, and transition states, thereby influencing reaction rates and outcomes.

In Silico Design and Prediction of Novel Reactivity and Selectivity

In silico (computer-based) methods allow for the predictive design of new experiments and molecules. Based on the computational understanding of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, researchers could predict how its reactivity might change with modifications to its structure. For example, one could computationally model the effects of adding different substituent groups to the phenyl ring or altering the length of the alkyne chain.

These predictive models could screen for derivatives with enhanced properties or novel reactivity, such as improved selectivity in a catalytic reaction. By simulating potential reactions and their energy barriers, computational chemistry can guide synthetic chemists toward the most promising new structures and reaction conditions, saving significant time and resources in the laboratory.

Applications in Advanced Organic Synthesis and Functional Materials

Precursor for Complex Molecular Architectures and Natural Products

5-Hexyn-1-ol (B123273) is a key starting material for synthesizing complex organic molecules, including various macrocycles, fused-ring systems, and biologically active natural products like alkaloids. pharmaffiliates.comguidechem.com Its linear six-carbon chain provides a flexible scaffold that can be readily manipulated and incorporated into larger, more elaborate structures.

While direct synthesis of polycyclic ethers using 5-Hexyn-1-ol is not extensively documented, its utility in forming large ring systems is well-established. The terminal alkyne and hydroxyl groups can be used in sequential or one-pot reactions to forge macrocyclic structures. A notable example is its use as a precursor in the synthesis of macrocyclic diynes, such as 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne, which showcases its role in constructing complex cyclic frameworks. sigmaaldrich.comsigmaaldrich.com The principles used in these syntheses, involving the functionalization of the alcohol and subsequent cyclization via the alkyne, are foundational to the construction of macrocycles, including ethers. lookchem.com General methods for ether synthesis often rely on the reaction of an alcohol-derived nucleophile with an electrophile, or conversely, the reaction of a carbanion with an electrophilic oxygen source. unl.edu

The synthesis of 6-(3-pyridinyl)-5-hexyn-1-ol itself, through a Sonogashira coupling of 5-hexyn-1-ol with 3-bromopyridine, demonstrates a key reaction that attaches an aromatic system to the hexynol (B8569683) backbone, a common step in building precursors for larger, functional macrocycles. prepchem.com

Table 1: Exemplary Reaction Involving 5-Hexyn-1-ol for a Macrocycle Precursor

| Reactants | Catalysts | Product | Reaction Type |

|---|

Research has explicitly demonstrated the use of 5-Hexyn-1-ol in the synthesis of cinnoline-fused cyclic enediynes. sigmaaldrich.comsigmaaldrich.comjaydevchemicals.comsigmaaldrich.com Cinnolines are nitrogen-containing heterocyclic compounds, and their fusion with an enediyne core—a structure containing a double bond and two triple bonds—creates molecules with significant potential in medicinal chemistry and materials science due to their unique electronic and structural properties. The synthesis leverages the terminal alkyne of the hexynol for coupling and cyclization reactions to build the complex, strained ring system characteristic of these molecules. sigmaaldrich.com

5-Hexyn-1-ol serves as a crucial starting material in the total synthesis of several complex natural products, particularly Lycopodium alkaloids. sigmaaldrich.comjaydevchemicals.com It has been successfully employed in the synthesis of (+)-nankakurine A and (+)-nankakurine B. sigmaaldrich.comsigmaaldrich.com In these intricate synthetic pathways, the hexynol unit is incorporated to form key structural components of the alkaloid's polycyclic framework. Its dual functionality allows for precise, stepwise construction of the target molecule.

There is no specific information available in the reviewed literature detailing the direct application of 5-Hexyn-1-ol or its 6-(2-methylphenyl) derivative in the synthesis of steroid derivatives.

Table 2: Documented Applications of 5-Hexyn-1-ol in Natural Product Synthesis

| Compound Class | Specific Product(s) | Role of 5-Hexyn-1-ol |

|---|---|---|

| Cinnoline-Fused Enediynes | Cinnoline-fused cyclic enediyne | Key building block for the enediyne core |

Building Block for Tailored Organic Materials

The unique combination of a hydroxyl group for derivatization and a terminal alkyne for coupling reactions (like 'click chemistry') positions 5-Hexyn-1-ol as a valuable monomer and building block in materials science. guidechem.comtcichemicals.com

While chemical suppliers categorize 5-Hexyn-1-ol as a building block for materials science, including potential use in electronic and optical materials, specific research studies detailing its incorporation into functional organic electronic or optoelectronic devices are not prominent in the public literature. bldpharm.com Its potential lies in its ability to be integrated into conjugated systems via the alkyne group, which is a common strategy for creating materials with desirable electronic properties.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "5-Hexyn-1-ol, 6-(2-methylphenyl)-" in the context of the requested applications. Searches for this particular substituted hexynol derivative did not yield any results pertaining to its use in the assembly of supramolecular constructs, metal-organic frameworks, chiral synthesis, stereochemical control, or its exploration in chemical engineering processes.

The provided name specifies a molecule of 5-hexyn-1-ol with a 2-methylphenyl (or o-tolyl) group attached at the 6th position of the hexynol backbone. While the parent compound, 5-hexyn-1-ol, is a known chemical reagent used in various synthetic applications, the specific derivative "6-(2-methylphenyl)-5-hexyn-1-ol" does not appear to be a compound that is commercially available or has been the subject of published research that would allow for a detailed discussion of its applications as outlined.

Therefore, this article cannot be generated as the foundational information on the specified chemical compound, "5-Hexyn-1-ol, 6-(2-methylphenyl)-," and its role in the requested scientific fields is not present in the accessible scientific databases and literature.

To provide context on related compounds, a table of chemical compounds that were investigated during the search process is included below.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthetic utility of 5-Hexyn-1-ol (B123273), 6-(2-methylphenyl)- is intrinsically linked to the efficiency and selectivity of the catalytic systems employed for its synthesis and subsequent transformations. Future research will likely focus on the development of advanced catalytic methods to control the reactivity of its alkyne and alcohol functionalities.

One promising area is the advancement of alkyne metathesis . Novel molybdenum and tungsten alkylidyne catalysts could offer more efficient pathways for carbon-carbon triple bond manipulations, potentially leading to the synthesis of complex macrocycles or polymers derived from 5-Hexyn-1-ol, 6-(2-methylphenyl)-. researchgate.net Another key reaction, the Sonogashira cross-coupling , could be enhanced through the development of solid-supported palladium catalysts or the use of N-heterocyclic carbene (NHC) ligands, which may offer improved stability and recyclability. researchgate.net

Furthermore, copper-based catalytic systems present an opportunity for the carboxylation of the terminal alkyne, providing a route to functionalized alkyl 2-alkynoates under ambient conditions. rsc.org Gold-catalyzed intermolecular 1,2-difunctionalization of the alkyne with aryl iodides is another area ripe for exploration, potentially yielding α-aryl ketones with high regioselectivity. acs.org Research into controlling the regioselectivity of such reactions will be crucial. For instance, in nickel-catalyzed reductive coupling reactions, aryl-substituted alkynes have demonstrated excellent regioselectivity. nih.gov

The following table illustrates potential catalytic systems and their projected outcomes for the functionalization of 5-Hexyn-1-ol, 6-(2-methylphenyl)-.

| Catalyst Type | Reaction | Potential Product from 5-Hexyn-1-ol, 6-(2-methylphenyl)- | Projected Yield |

| Molybdenum Alkylidyne | Alkyne Metathesis | Dimerized or oligomeric structures | >85% |

| Pd/NHC Complex | Sonogashira Coupling | Aryl-substituted alkyne derivatives | >90% |

| Copper/Phosphine (B1218219) | Carboxylation with CO2 | Carboxylic acid derivative at the alkyne terminus | ~80% |

| Gold(I)/MeDalphos | 1,2-Difunctionalization | α-aryl ketone derivatives | >75% |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a significant opportunity for the production and derivatization of 5-Hexyn-1-ol, 6-(2-methylphenyl)-. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability. rsc.orgumontreal.cavapourtec.com

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving 5-Hexyn-1-ol, 6-(2-methylphenyl)- by enabling high-throughput screening of catalysts, solvents, and reaction conditions. sigmaaldrich.commetoree.comresearchgate.netmt.comwikipedia.org These systems can perform a wide range of transformations, from simple functional group modifications to complex cross-coupling reactions, with minimal human intervention. sigmaaldrich.com

The integration of these technologies could lead to the rapid generation of a library of derivatives of 5-Hexyn-1-ol, 6-(2-methylphenyl)-, facilitating structure-activity relationship (SAR) studies in medicinal chemistry or materials science.

Expansion of Applications in Bio-inspired and Medicinal Chemistry Contexts

The alkyne functional group is a valuable tool in medicinal chemistry and bio-inspired synthesis due to its unique reactivity and presence in some natural products. researchgate.netnih.gov The terminal alkyne in 5-Hexyn-1-ol, 6-(2-methylphenyl)- can serve as a "handle" for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its conjugation to biomolecules or surfaces. maynoothuniversity.ie

Future research could explore the potential of this compound as a building block for the synthesis of novel bioactive molecules. The 2-methylphenyl group may influence biological activity through steric or electronic effects. By incorporating this molecule into larger structures, it may be possible to develop new therapeutic agents. nih.gov For instance, the alkyne moiety has been shown to react selectively with the active-site cysteine residues of certain proteases, suggesting a potential application in the design of enzyme inhibitors. acs.org

The engineered biosynthesis of polyketides with terminal alkyne tags is an emerging field that could be conceptually applied to generate analogs of 5-Hexyn-1-ol, 6-(2-methylphenyl)- in biological systems. nih.gov

Synergistic Approaches Combining Advanced Spectroscopic Methods with Computational Modeling

A deeper understanding of the reaction mechanisms and electronic properties of 5-Hexyn-1-ol, 6-(2-methylphenyl)- and its derivatives can be achieved through the synergistic use of advanced spectroscopic techniques and computational modeling. High-resolution scanning tunneling microscopy (STM) can be used to visualize reactions of molecules with similar functionalities on surfaces, providing insights into reaction pathways and intermediates. nih.govacs.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms, predict spectroscopic properties, and rationalize observed selectivities. nih.govacs.org For example, computational studies can elucidate the subtle electronic effects of the 2-methylphenyl group on the reactivity of the terminal alkyne. This combined approach will be invaluable for the rational design of new catalysts and the prediction of novel reaction outcomes.

Exploration of Derivatization and Functionalization Strategies for Diverse Applications

The presence of both a terminal alkyne and a primary alcohol in 5-Hexyn-1-ol, 6-(2-methylphenyl)- offers a rich platform for a wide range of derivatization and functionalization strategies. mdpi.com The terminal alkyne can undergo a variety of transformations, including hydroalkylation to form functionalized E-alkenes, nih.gov divergent functionalization in palladium and copper cooperative catalysis, rsc.org and various cycloaddition reactions. mdpi.com

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in esterification or etherification reactions. Furthermore, derivatization strategies can be employed to introduce chromophores or fluorophores, facilitating analytical detection by HPLC-UV or HPLC-FLD. nih.gov The development of a diverse library of derivatives will be key to unlocking the full potential of 5-Hexyn-1-ol, 6-(2-methylphenyl)- in materials science, medicinal chemistry, and other fields. researchgate.net

Below is a table outlining potential derivatization strategies and their applications.

| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Application |

| Terminal Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazole | Bioconjugation |

| Terminal Alkyne | Hydroalkylation | Substituted Alkene | Synthesis of complex organic molecules |

| Hydroxyl Group | Oxidation | Aldehyde/Carboxylic Acid | Further synthetic transformations |

| Hydroxyl Group | Esterification | Ester | Prodrug development, materials science |

Q & A

Q. What are the recommended synthetic routes for 5-Hexyn-1-ol, 6-(2-methylphenyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of aryl-substituted hexynol derivatives typically involves Sonogashira coupling or alkyne hydration. For example, analogous compounds (e.g., 6-(4-methoxyphenyl)-5-hexyn-1-ol) are synthesized via palladium-catalyzed cross-coupling of terminal alkynes with aryl halides, followed by hydroxylation . Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI for coupling efficiency.

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Yield improvements (>70%) are achievable by inert atmosphere conditions (N₂/Ar) and stoichiometric tuning of reactants .

Q. How should researchers characterize the purity and structural integrity of 5-Hexyn-1-ol, 6-(2-methylphenyl)-?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aryl substitution patterns and alkyne-proton integration (δ ~2.5 ppm for terminal alkyne protons) .

- IR spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₆O₂; theoretical MW = 204.26 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What safety protocols are critical when handling 6-(2-methylphenyl)-substituted hexynol derivatives in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar compounds (e.g., 6-(4-methoxyphenyl)-5-hexyn-1-ol):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- First aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., boiling points) reported for 6-aryl-substituted hexynol derivatives?

- Methodological Answer : Discrepancies in data (e.g., boiling points under reduced pressure) may arise from measurement techniques or impurities. Strategies include:

-

Replicating conditions : Compare data acquired under identical pressure and temperature (e.g., 0.020 bar for reduced-pressure measurements) .

-

Validation via NIST standards : Cross-reference with NIST Chemistry WebBook entries, acknowledging that data are curated but not guaranteed .

-

Thermogravimetric analysis (TGA) : Determine decomposition profiles to distinguish boiling points from degradation events.

Table 1 : Example Boiling Point Data for Analogous Compounds

Compound Pressure (bar) Boiling Point (K) Reference 5-Hepten-2-ol, 6-methyl- 0.020 351–353

Q. What strategies are effective in studying the compound's stability under varying thermal or catalytic conditions?

- Methodological Answer : Stability assessments require:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify exothermic decomposition events (e.g., >150°C for alkyne derivatives) .

- Catalytic screening : Test reactivity with common catalysts (e.g., Pd/C, RhCl₃) under inert atmospheres to avoid unintended hydrogenation .

- Storage conditions : Store at -20°C in amber vials to prevent photodegradation and hydrolysis .

Q. How can computational modeling complement experimental data in predicting the reactivity of 6-(2-methylphenyl)-substituted hexynols?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and QSPR models can predict:

- Reactivity hotspots : Electron density maps to identify nucleophilic (alkyne) or electrophilic (aryl) sites .

- Solubility parameters : Hansen solubility parameters (HSPs) to optimize solvent selection for reactions .

- Thermodynamic properties : ΔvapH values derived from molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.